molecular formula C16H26N6O2S B256662 2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone

2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone

Cat. No. B256662
M. Wt: 366.5 g/mol
InChI Key: IUTUNEUTZDIVHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of kinase inhibitors and has shown promising results in preclinical studies.

Mechanism of Action

2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone is a selective inhibitor of BTK and works by binding to the ATP-binding site of the kinase domain, thereby blocking the phosphorylation of downstream signaling molecules. This results in the inhibition of B-cell receptor signaling and subsequent proliferation and survival of B-cells.
Biochemical and Physiological Effects:
2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone has been shown to have potent inhibitory effects on B-cell receptor signaling, resulting in the inhibition of B-cell proliferation and survival. It has also been shown to induce apoptosis in B-cells and inhibit the migration of malignant B-cells. In addition, 2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone is its selectivity for BTK, which reduces the risk of off-target effects. It has also shown good pharmacokinetic properties and has been well-tolerated in preclinical studies. However, one limitation is that 2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

Future Directions

There are several potential future directions for the research and development of 2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone. One direction is to continue preclinical studies to further understand its mechanism of action and potential therapeutic applications in various diseases. Another direction is to conduct clinical trials to evaluate its safety and efficacy in humans. Additionally, there may be potential for combination therapy with other kinase inhibitors or immunotherapies. Overall, 2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone shows promising potential as a therapeutic agent for the treatment of B-cell malignancies and other diseases.

Synthesis Methods

The synthesis of 2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone involves the reaction of 3-amino-5-mercapto-1,2,4-triazole with 1-(piperidin-1-yl) ethanone in the presence of a suitable base. The reaction yields 2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone as a white solid with a purity of more than 99%. The synthesis method has been optimized to maximize the yield and purity of the compound.

Scientific Research Applications

2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies as a kinase inhibitor, specifically targeting BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling and plays a critical role in the development and progression of B-cell malignancies. 2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone has shown potent inhibition of BTK and has demonstrated efficacy in preclinical models of B-cell malignancies.

properties

Product Name

2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone

Molecular Formula

C16H26N6O2S

Molecular Weight

366.5 g/mol

IUPAC Name

2-[3-amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone

InChI

InChI=1S/C16H26N6O2S/c17-15-18-19-16(25-12-14(24)21-9-5-2-6-10-21)22(15)11-13(23)20-7-3-1-4-8-20/h1-12H2,(H2,17,18)

InChI Key

IUTUNEUTZDIVHB-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)CN2C(=NN=C2SCC(=O)N3CCCCC3)N

Canonical SMILES

C1CCN(CC1)C(=O)CN2C(=NN=C2SCC(=O)N3CCCCC3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.